molecular formula C20H15F2N5OS B2999455 N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-94-8

N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2999455
CAS No.: 852374-94-8
M. Wt: 411.43
InChI Key: JNALAMIRKVUPDP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule featuring a triazolo-pyridazine core substituted with fluorinated aromatic groups and a thioacetamide side chain. The compound’s structure combines a [1,2,4]triazolo[4,3-b]pyridazine scaffold—a bicyclic heteroaromatic system—with a sulfur-linked acetamide moiety. The 3-fluorophenyl group at position 3 of the triazolo-pyridazine and the 4-fluorobenzyl group on the acetamide chain introduce electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5OS/c21-15-6-4-13(5-7-15)11-23-18(28)12-29-19-9-8-17-24-25-20(27(17)26-19)14-2-1-3-16(22)10-14/h1-10H,11-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNALAMIRKVUPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader family of triazolo-pyridazine derivatives. Below is a systematic comparison with structurally related analogs identified in the evidence (Table 1):

Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives

Compound ID / Synonym Core Substituents (Triazolo-Pyridazine) Acetamide/Thioacetamide Substituents Fluorine/Other Halogen Substitutions
Target Compound 3-(3-fluorophenyl) N-(4-fluorobenzyl)-thioacetamide Two fluorine atoms (phenyl groups)
894037-84-4 / 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 6-(4-chlorophenyl) Unsubstituted thioacetamide Chlorine at para-phenyl position
894049-45-7 / 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 6-(4-methoxyphenyl) Unsubstituted thioacetamide Methoxy group (electron-donating)
894067-38-0 / N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-methyl N-phenylacetamide (no sulfur linkage) None
891117-12-7 / 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-methyl, 6-(4-ethoxyphenyl) 4-ethoxyphenyl-acetamide Ethoxy group (lipophilic modifier)

Key Observations

Substituent Effects on Electronic Properties: The target compound’s 3-fluorophenyl group contrasts with chlorine (894037-84-4) and methoxy (894049-45-7) substituents in analogs. Fluorine’s electronegativity may reduce metabolic oxidation compared to methoxy groups, while chlorine’s bulkiness could sterically hinder target engagement .

Role of the Acetamide Chain: The 4-fluorobenzyl group in the target compound introduces a second fluorine atom, enhancing lipophilicity and possibly improving blood-brain barrier penetration relative to non-fluorinated analogs like 891117-12-7 (ethoxy-substituted) .

Biological Implications :

  • Compounds with para-substituted aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) may exhibit varied binding affinities in kinase inhibition assays due to differences in steric and electronic interactions.
  • The thioacetamide moiety in the target compound and 894037-84-4/894049-45-7 could facilitate hydrogen bonding or covalent interactions with cysteine residues in enzymatic targets, a feature absent in acetamide-only derivatives like 894067-38-0 .

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological or biochemical data for the target compound, inferences can be drawn from structural trends:

  • Metabolic Stability: Fluorine substitution is associated with reduced cytochrome P450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .
  • Toxicity Considerations : Thioether-containing compounds (e.g., target compound, 894037-84-4) may pose higher reactivity risks, such as glutathione adduct formation, compared to oxygen-linked analogs.

Gaps in Evidence

  • No kinetic (e.g., IC₅₀) or thermodynamic (e.g., binding constants) data are available for direct potency comparisons.
  • Synthetic routes, solubility, and in vivo efficacy remain unaddressed in the provided sources.

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